2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The specific compound you mentioned has additional functional groups attached to it, including a phenyl group and a pyridinyl group, both of which can significantly affect its properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. Without specific information about this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a pyrimidine ring with various substituents. These include a phenyl group, a pyridinyl group, and several trifluoromethyl groups. These groups are likely to influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could participate in a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups, for example, could make the compound more lipophilic, which could affect its solubility and its interactions with other molecules .Scientific Research Applications
Chemical Synthesis and Molecular Design
- The compound is involved in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, a novel metal-free method featuring short reaction times and high yields (Zheng et al., 2014).
Pharmaceutical Research
- Structural modifications of similar compounds have been investigated for cell-based activity and potential oral bioavailability improvement, targeting transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Materials Science and Polymer Research
- This compound is used in the synthesis of conjugated polymers for polymer solar cells, with modifications enhancing electron-deficiency and impacting solar cell efficiency (Kim et al., 2018).
- It is also involved in the creation of novel aromatic polyimides, demonstrating potential for high-performance materials with improved thermal stability and mechanical properties (Ma et al., 2010).
Surface Chemistry and Nanotechnology
- The compound has been studied for its role in the growth of oligopyridine adlayers on metal surfaces, providing insights into molecular adsorption and surface interactions (Waldmann et al., 2011).
- Research into the stabilization of large adsorbates, such as this compound, on metal surfaces has contributed to our understanding of rotational entropy and molecular dynamics at the nanoscale (Waldmann et al., 2013).
Electronics and Optoelectronics
- The compound has applications in the development of iridium complexes for electroluminescence in OLEDs, indicating its role in advancing materials for electronic displays (Han et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[4,6-bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17F6N3O/c30-28(31,32)22-16-25(29(33,34)35)38-26(17-22)39-23-12-10-21(11-13-23)27-36-15-14-24(37-27)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMFNMZCXZXROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)OC5=CC(=CC(=N5)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine |
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